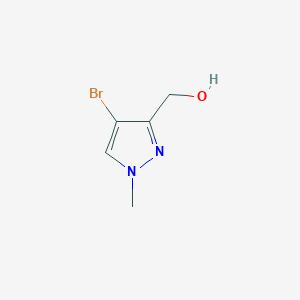

(4-Brom-1-methyl-1H-pyrazol-3-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest due to their potential biomedical applications. In the first paper, an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid is described. This process yields a compound with a bromophenyl group, which is structurally related to the compound of interest. The synthesis is performed in n-PrOH with sodium bromide and results in good yield, indicating a potentially efficient pathway for creating similar brominated compounds .

Molecular Structure Analysis

The structure of the synthesized compound in the first paper is confirmed using various spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, as well as X-ray analysis. These techniques are essential for determining the molecular structure and confirming the identity of such compounds. The detailed structural analysis ensures the correct placement of the bromine atom and other substituents on the heterocyclic framework .

Chemical Reactions Analysis

The second paper discusses the reactivity of a brominated compound, 4-Bromo-1,6-methano annulene-3-carbaldehyde, with dinucleophiles to produce heteroannulated compounds containing various heterocyclic rings, including pyrazole. The reaction with tert-butylhydrazine leads to an unusual Michael-addition-dehydrogenation sequence, resulting in the anellation of a pyrazole ring. This indicates that brominated compounds can undergo complex reactions leading to the formation of diverse heterocyclic structures, which could be relevant for the synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, they do provide information on the properties of structurally related brominated compounds. These compounds typically exhibit significant reactivity due to the presence of the bromine atom, which can participate in various chemical reactions. The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the bromine atom and the hydroxymethyl group. The chemical properties, including reactivity in nucleophilic substitution or participation in coupling reactions, can be inferred from the behavior of similar compounds discussed in the papers .

Wissenschaftliche Forschungsanwendungen

Synthese von halogenierten Heterocyclen

(4-Brom-1-methyl-1H-pyrazol-3-yl)methanol: wird bei der Synthese von halogenierten Heterocyclen verwendet, die für die Entwicklung von Arzneimitteln und Agrochemikalien entscheidend sind. Das Bromatom in der Verbindung kann verschiedene organische Reaktionen eingehen, was sie zu einem vielseitigen Zwischenprodukt für die Konstruktion komplexerer Moleküle macht .

Pharmazeutische Forschung

Diese Verbindung dient als Ausgangsmaterial für die Synthese verschiedener biologisch aktiver Verbindungen. Ihr Strukturmotiv findet sich in vielen pharmazeutischen Wirkstoffen, und Modifikationen an ihrer Kernstruktur können zur Entwicklung neuer therapeutischer Medikamente führen .

Antileishmaniale und antimalarielle Wirkstoffe

Neuere Studien haben This compound bei der Synthese von Verbindungen mit starker antileishmanialer und antimalarieller Aktivität eingesetzt. Diese synthetisierten Verbindungen haben vielversprechende Ergebnisse in vitro gezeigt und könnten zu neuen Behandlungsmöglichkeiten für diese Krankheiten führen .

Molekular-Docking-Studien

Die Verbindung wurde in Molekular-Docking-Studien verwendet, um ihre Wechselwirkung mit biologischen Zielstrukturen zu verstehen. Sie wurde beispielsweise zur Untersuchung der Bindungsaffinitäten innerhalb der aktiven Zentren von Enzymen verwendet, was entscheidend für die Medikamentenentwicklung und -forschung ist .

Entwicklung von Inhibitoren

This compound: wird auch bei der Synthese von Inhibitoren eingesetzt, die die Aktivität bestimmter Enzyme oder Rezeptoren regulieren können. Diese Inhibitoren haben potentielle Anwendungen bei der Behandlung verschiedener Krankheiten durch Modulation biologischer Pfade .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazole derivatives, have been reported to exhibit a wide range of biological activities . They have shown potential as kinase inhibitors , and have been found to inhibit liver alcohol dehydrogenase .

Mode of Action

For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .

Biochemical Pathways

For example, pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may affect pathways related to these diseases .

Pharmacokinetics

The compound’s molecular weight of 16100 suggests it may have suitable properties for absorption and distribution.

Result of Action

For instance, pyrazole derivatives have demonstrated antileishmanial and antimalarial activities , suggesting that they may have similar effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

(4-bromo-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLJTFTVBZOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640418 | |

| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915707-65-2 | |

| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.